molecular formula C7H9NOS B11944240 2-Acetyl-5-methylthiophene oxime CAS No. 1956-44-1

2-Acetyl-5-methylthiophene oxime

Cat. No.: B11944240
CAS No.: 1956-44-1
M. Wt: 155.22 g/mol
InChI Key: PSNLEFAJCBPCPQ-VURMDHGXSA-N
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Description

2-Acetyl-5-methylthiophene oxime is a chemical compound with the molecular formula C7H9NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylthiophene oxime typically involves the reaction of 2-acetyl-5-methylthiophene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at an elevated temperature to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylthiophene oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Acetyl-5-methylthiophene oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylthiophene oxime depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylthiophene
  • 5-Methylthiophene-2-carboxaldehyde
  • 2-Methyl-5-acetylthiophene

Uniqueness

2-Acetyl-5-methylthiophene oxime is unique due to the presence of both an acetyl group and an oxime group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives.

Properties

CAS No.

1956-44-1

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(NZ)-N-[1-(5-methylthiophen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6-

InChI Key

PSNLEFAJCBPCPQ-VURMDHGXSA-N

Isomeric SMILES

CC1=CC=C(S1)/C(=N\O)/C

Canonical SMILES

CC1=CC=C(S1)C(=NO)C

Origin of Product

United States

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